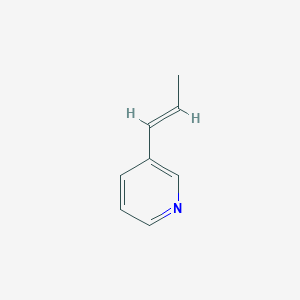

Pyridine, 3-(1-propenyl)-

Description

Contextualization within Pyridine (B92270) Chemistry and Unsaturated Heterocycles

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, recognized for their presence in numerous biologically active compounds and their utility as versatile synthetic building blocks. ontosight.ai These compounds are characterized by a six-membered aromatic ring containing one nitrogen atom. The nitrogen atom imparts unique electronic properties to the ring, influencing its reactivity and interactions with other molecules. ontosight.ai

Significance in Natural Products and Synthetic Chemistry Research

While the direct natural occurrence of Pyridine, 3-(1-propenyl)- is not extensively documented, related propenylpyridine structures are found in nature. For instance, the alkaloid coniine, a toxic component of poison hemlock, is a derivative of 2-propylpiperidine, which is synthesized from 2-propenylpyridine. wikipedia.orgbionity.com Alkaloids, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms, are produced by a wide variety of organisms including bacteria, fungi, plants, and animals. bdu.ac.in

In synthetic chemistry, Pyridine, 3-(1-propenyl)- and its isomers serve as valuable intermediates. The pyridine ring can be modified through various reactions, and the propenyl group offers a handle for further functionalization. For example, oxidation of the propenyl group can lead to the formation of other functional groups, while reactions at the pyridine nitrogen can generate pyridinium (B92312) salts. smolecule.com The synthesis of more complex molecules, such as the antihistamine triprolidine, involves the creation of a propenylpyridine backbone, highlighting the importance of this structural motif in medicinal chemistry. google.comontosight.ai The synthesis of such compounds can involve techniques like the Wittig reaction to create the propenyl double bond with specific stereochemistry. google.com

Historical Perspectives on Related Chemical Entities

The history of propenylpyridines is intrinsically linked to the pioneering work in alkaloid chemistry. A landmark achievement was the first synthesis of the alkaloid coniine by Albert Ladenburg in 1886. wikipedia.orgsathyabama.ac.in This was the first time a naturally occurring alkaloid had been synthesized in the laboratory. bionity.com Ladenburg's synthesis involved the Knoevenagel condensation of 2-methylpyridine (B31789) (α-picoline) with acetaldehyde (B116499) to produce 2-propenylpyridine. wikipedia.orgbionity.com This intermediate was then reduced to form racemic coniine. This historic synthesis not only demonstrated the structural relationship between simple pyridine derivatives and complex natural products but also laid the groundwork for the field of synthetic organic chemistry. The study of such alkaloids and their synthesis has been a significant driver in the development of new synthetic methodologies and our understanding of chemical reactivity. sciencemadness.org

Structure

3D Structure

Properties

IUPAC Name |

3-[(E)-prop-1-enyl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-4-8-5-3-6-9-7-8/h2-7H,1H3/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLQYVZDSRERTN-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of Pyridine, 3 1 Propenyl and Analogues

Total Synthesis Approaches to the Pyridine (B92270), 3-(1-propenyl)- Core

The construction of the Pyridine, 3-(1-propenyl)- scaffold can be approached through two general strategies: building the pyridine ring with the side chain already partially or fully installed, or attaching the side chain to a pre-existing pyridine ring.

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.org For Pyridine, 3-(1-propenyl)-, several logical disconnections can be envisioned.

Disconnection of the Propenyl Side Chain: The most straightforward approach involves disconnecting the C-C bond between the pyridine ring and the propenyl group. This leads to a pyridyl synthon (either a nucleophile or an electrophile) and a corresponding propenyl synthon. This strategy is common as it utilizes readily available 3-substituted pyridine precursors.

Heck or Suzuki Coupling Disconnection: A disconnection at the C3-C1' bond suggests a cross-coupling reaction. The synthetic equivalents would be a 3-halopyridine (e.g., 3-bromopyridine) and a propenyl organometallic reagent (e.g., propenylboronic acid) or propene itself.

Wittig Reaction Disconnection: Disconnecting the double bond of the propenyl group points towards a Wittig-type reaction. This identifies 3-pyridinecarboxaldehyde and an ethylidene phosphonium ylide as the key precursors. youtube.com

Disconnection within the Pyridine Ring: A more convergent approach involves building the pyridine ring itself from acyclic precursors. This strategy is advantageous for creating highly substituted or complex analogues.

Hantzsch Synthesis Logic: This disconnection breaks the pyridine ring into an aldehyde, a β-ketoester, and ammonia, which is a classic multicomponent reaction for forming a dihydropyridine ring that can then be oxidized. ijpsonline.com

Cycloaddition Disconnection: Viewing the pyridine as a product of a [4+2] cycloaddition allows for disconnection into a diene and a dienophile. For instance, an inverse-electron-demand Diels-Alder reaction could involve a 1,2,4-triazine reacting with an enamine derived from propionaldehyde.

These primary disconnections form the basis for the synthetic strategies detailed in the following sections.

The de novo synthesis of the pyridine ring offers a versatile platform for accessing a wide range of analogues. Several classical and modern methods are applicable.

Hantzsch Pyridine Synthesis: This foundational method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source like ammonium acetate. ijpsonline.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. By using a substituted aldehyde or ketoester, functional groups can be incorporated, which can later be converted to the desired propenyl side chain.

Bohlmann-Rahtz Pyridine Synthesis: This method provides a regiochemically controlled synthesis of substituted pyridines. It involves the condensation of an enamine with an alkynone. The reaction proceeds through a tandem Michael addition and cyclization/dehydration sequence to yield the final pyridine product.

Cycloaddition Reactions: [4+2] cycloaddition reactions are a powerful tool for constructing six-membered rings. The pyridine ring can be formed through Diels-Alder reactions where the nitrogen atom is part of either the diene or the dienophile. A notable approach is the reaction of 2-azadienes with various dienophiles, which can be generated in situ via aza-Wittig reactions. nih.gov

Metal-Catalyzed Annulations: Transition metal catalysis has enabled novel routes to substituted pyridines. For example, cobalt-catalyzed [2+2+2] cyclotrimerization of alkynes with nitriles offers a direct entry to the pyridine core. Similarly, rhodium-catalyzed C-H activation and annulation reactions have been developed to construct the pyridine ring from simpler precursors. ijpsonline.com

A summary of common pyridine ring construction strategies is presented below.

| Method | Precursors | Key Features |

| Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia | Forms a 1,4-dihydropyridine intermediate; requires subsequent oxidation. |

| Bohlmann-Rahtz Synthesis | Enamine, Alkynone | High regiochemical control; proceeds via Michael addition-cyclization. |

| [4+2] Cycloaddition | Azadienes, Alkenes/Alkynes | Versatile for various substitution patterns; can be intermolecular or intramolecular. |

| Metal-Catalyzed Cyclization | Alkynes, Nitriles | Convergent and atom-economical; often catalyzed by Co, Rh, or Ru complexes. |

Attaching the propenyl side chain to a pre-formed pyridine ring is a widely used and highly effective strategy. The choice of reaction depends on the desired stereochemistry (E/Z isomerism) of the double bond and the availability of starting materials.

Wittig Reaction: The Wittig reaction is a cornerstone of alkene synthesis, reacting an aldehyde or ketone with a phosphonium ylide. wikipedia.org To synthesize Pyridine, 3-(1-propenyl)-, 3-pyridinecarboxaldehyde is reacted with ethyltriphenylphosphonium bromide in the presence of a strong base. The stereochemical outcome depends on the nature of the ylide; non-stabilized ylides, such as the one derived from ethyl bromide, typically favor the formation of the (Z)-alkene. wikipedia.orgorganic-chemistry.org

Heck Reaction: The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. wikipedia.org This method can be used to couple 3-bromopyridine with propene in the presence of a palladium catalyst and a base. nih.gov The Heck reaction generally exhibits excellent trans-selectivity, leading preferentially to the (E)-isomer of the product. organic-chemistry.org

Suzuki and Stille Cross-Coupling: These palladium-catalyzed reactions couple an organoborane (Suzuki) or organotin (Stille) reagent with an organic halide. 3-Bromopyridine can be reacted with (E)- or (Z)-propenylboronic acid or a propenylstannane reagent to form the desired product with retention of the double bond geometry.

The table below compares common methods for side-chain installation.

| Reaction | Pyridine Precursor | Side Chain Precursor | Typical Stereoselectivity |

| Wittig Reaction | 3-Pyridinecarboxaldehyde | Ethyltriphenylphosphonium salt | (Z)-alkene favored |

| Heck Reaction | 3-Bromopyridine | Propene | (E)-alkene favored |

| Suzuki Coupling | 3-Bromopyridine | Propenylboronic acid | Retention of geometry |

Stereoselective Synthesis and Chiral Induction Methodologies

While Pyridine, 3-(1-propenyl)- itself is achiral, the synthesis of chiral analogues and derivatives is of great interest, particularly for pharmaceutical applications. Modern synthetic methods focus on the asymmetric functionalization of the pyridine ring or its reduced forms.

Creating chiral centers in molecules containing a 3-propenylpyridine core often involves asymmetric reactions on pyridine derivatives. A prominent strategy is the dearomatization of the pyridine ring to generate chiral piperidines or tetrahydropyridines, which are valuable scaffolds in drug discovery. acs.org

Asymmetric Hydrogenation: Pyridinium (B92312) salts substituted at the 3-position can undergo enantioselective hydrogenation using chiral transition metal catalysts, such as rhodium-JosiPhos systems. The addition of a base has been shown to dramatically improve both yield and enantiomeric excess, providing access to chiral 3-substituted piperidines with up to 90% ee. unimi.it

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A powerful three-step sequence allows for the synthesis of enantioenriched 3-substituted piperidines from pyridine itself. The process involves:

Partial reduction of pyridine to a dihydropyridine derivative.

A highly regio- and enantioselective Rh-catalyzed carbometalation (reductive Heck reaction) with a boronic acid.

A final reduction step to furnish the 3-substituted piperidine. This approach provides excellent enantioselectivity for a wide range of substrates. acs.orgsnnu.edu.cn

Asymmetric C3-Allylation: While not forming a propenyl group directly, asymmetric C3-allylation showcases a direct method for creating a chiral center adjacent to the pyridine ring. This transformation can be achieved via a tandem catalysis approach involving borane-catalyzed hydroboration to form a nucleophilic dihydropyridine, followed by an enantioselective iridium-catalyzed allylation. acs.org

When multiple stereocenters are present, controlling the relative stereochemistry (diastereoselectivity) is paramount. Diastereoselective reactions involving the pyridine nucleus often rely on substrate control or catalyst control to favor the formation of one diastereomer over others.

Diastereoselective Hydrogenation: The hydrogenation of substituted pyridines to piperidines can be highly diastereoselective. For instance, the hydrogenation of multisubstituted fluorinated pyridines using a heterogeneous palladium catalyst proceeds with excellent cis-selectivity. rsc.org The stereochemical outcome is dictated by the approach of the substrate to the catalyst surface.

Cascade Reactions: One-pot cascade reactions have been developed for the highly diastereoselective synthesis of tetrahydropyridines. A rhodium(I)-catalyzed C-H activation/alkyne coupling, followed by electrocyclization and a subsequent stereoselective reduction of an iminium intermediate, can produce highly substituted tetrahydropyridines with greater than 95% diastereomeric purity. nih.gov The high level of control is achieved through stereoselective protonation of an enamine double bond, which sets the stereochemistry for the subsequent reduction step.

These advanced methodologies provide powerful tools for the synthesis of complex, stereochemically defined molecules based on the Pyridine, 3-(1-propenyl)- scaffold and its analogues.

Derivatization and Analogue Synthesis Research

The strategic derivatization of "Pyridine, 3-(1-propenyl)-" and its analogues is a key area of research, aimed at tuning the molecule's physicochemical properties and exploring its potential in the synthesis of more complex chemical structures. Research efforts are generally concentrated on three main areas: selective functionalization of the pyridine core, chemical transformations of the propenyl side chain, and the use of the entire molecule as a scaffold for constructing fused heterocyclic systems.

Functionalization of the Pyridine Nucleus

The electron-deficient nature of the pyridine ring presents unique challenges and opportunities for selective functionalization. The nitrogen atom deactivates the ring towards electrophilic substitution, directing incoming electrophiles primarily to the 3-position, which is already occupied in the parent molecule. Therefore, derivatization strategies often rely on alternative methods such as metalation, halogenation via rearrangement, or activation through N-oxidation.

One advanced strategy for achieving 3-selective halogenation of pyridines involves a temporary transformation of the pyridine into a more reactive intermediate. researchgate.net This ring-opening, halogenation, and ring-closing sequence converts the pyridine into a Zincke imine intermediate. These intermediates, which are essentially reactive alkenes, undergo highly regioselective halogenation under mild conditions. researchgate.net Subsequent ring-closure re-forms the aromatic pyridine nucleus, now halogenated at the desired position. This method allows for the introduction of chloro, bromo, and iodo substituents onto the pyridine ring, which can then serve as handles for further cross-coupling reactions.

Another approach involves the initial oxidation of the pyridine nitrogen to form the corresponding N-oxide. This transformation alters the electronic properties of the ring, making the C2 and C6 positions more susceptible to both nucleophilic and electrophilic attack. Mechanistic studies on the direct arylation of pyridine N-oxide have shown that palladium-catalyzed reactions can effectively introduce aryl groups at the C2 position. nih.gov While this functionalizes a different position, the N-oxide intermediate is a versatile tool for accessing a range of pyridine derivatives that are not directly obtainable from the parent pyridine.

| Functionalization Strategy | Target Position(s) | Key Reagents/Conditions | Description |

| Zincke Imine Halogenation | C3 (or others) | Dibenzylamine, NIS/NBS/NCS, NH₄OAc | Pyridine ring is temporarily opened to a reactive alkene, halogenated, and then re-closed to yield a 3-halopyridine. researchgate.net |

| Direct Arylation via N-Oxide | C2, C6 | m-CPBA (for N-oxidation), Pd(OAc)₂, PtBu₃ | The pyridine is first oxidized to the N-oxide, which activates the C2/C6 positions for palladium-catalyzed C-H arylation. nih.gov |

Modifications of the Propenyl Side Chain

The propenyl side chain at the 3-position is a versatile functional handle that can undergo a wide array of chemical transformations. These modifications allow for the synthesis of a diverse library of analogues with varied steric and electronic properties.

Common modifications include addition reactions across the double bond. pearson.com

Reduction: Catalytic hydrogenation of the propenyl group, typically using catalysts like palladium on carbon (Pd/C) or Adams' catalyst (PtO₂), leads to the saturated analogue, 3-propylpyridine. This removes the rigidity and reactivity of the double bond.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond yields the corresponding 1,2-dihalopropylpyridine derivative. These dihalides can serve as precursors for elimination or substitution reactions.

Hydrohalogenation and Hydration: The addition of hydrogen halides (HBr, HCl) or water (acid-catalyzed) can proceed to form halo- or hydroxy-propylpyridines, respectively. pearson.com

Epoxidation: Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can form the corresponding epoxide, a versatile intermediate for further nucleophilic ring-opening reactions.

Condensation reactions involving the methyl group of the propenyl chain (if isomerized to 3-isopropenylpyridine) or from a precursor like 3-acetylpyridine can also be used. The Claisen-Schmidt condensation, for example, reacts a pyridine-based ketone with an aldehyde to form α,β-unsaturated ketones, known as chalcones. This effectively elongates and functionalizes the side chain.

| Modification Type | Reaction | Reagents | Product Class |

| Reduction | Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 3-Propylpyridine |

| Addition | Halogenation | Br₂ or Cl₂ | 3-(1,2-Dihalopropyl)pyridine |

| Addition | Epoxidation | m-CPBA | 3-(1,2-Epoxypropyl)pyridine |

| Condensation | Claisen-Schmidt | 3-Acetylpyridine, Aldehyde, Base | Pyridyl-chalcone |

Annulation and Fused Ring System Formation

The combination of the pyridine nucleus and the reactive propenyl side chain makes 3-(1-propenyl)pyridine a valuable precursor for annulation reactions, which involve the formation of a new ring fused to the original structure. These reactions lead to the synthesis of important polycyclic heterocyclic systems like quinolines and their derivatives.

Alkenylpyridines have been shown to act as effective dipolarophiles in synergistic indium/amine-catalyzed cascade reactions. acs.org For instance, a reaction with a 1,4-dipole such as a protected 2-aminobenzaldehyde can initiate a cascade of Michael addition and aldol condensation, ultimately forming a fused dihydroquinoline ring system. acs.org

A classic and powerful method for forming a six-membered fused ring is the Robinson annulation. wikipedia.org This reaction sequence consists of a Michael addition followed by an intramolecular aldol condensation. wikipedia.orgyoutube.com While not directly applicable to 3-(1-propenyl)pyridine itself, a derivative such as a 3-pyridyl ketone could serve as the Michael donor. This ketone would react with a Michael acceptor like methyl vinyl ketone. The resulting intermediate would then undergo a base-catalyzed intramolecular aldol condensation to construct a new six-membered ring fused to the initial pyridine, forming a tetrahydroquinoline derivative. The Robinson annulation is a cornerstone of fused ring synthesis, famously used in the total synthesis of steroids. wikipedia.org

| Annulation Strategy | Reaction Type | Reactant Partner | Fused System Formed |

| Cascade Reaction | Michael-Aldol | 1,4-Dipoles (e.g., 2-aminobenzaldehydes) | Dihydroquinolines acs.org |

| Robinson Annulation | Michael addition, Aldol condensation | α,β-Unsaturated ketone (e.g., MVK) | Tetrahydroquinolines wikipedia.org |

Reaction Mechanisms and Kinetics Studies

Understanding the underlying mechanisms and kinetics of the synthetic transformations involving 3-(1-propenyl)pyridine is crucial for reaction optimization, improving yields, and controlling selectivity.

Mechanistic Pathways of Key Synthetic Steps

The mechanisms governing the derivatization of 3-(1-propenyl)pyridine are diverse, reflecting the variety of possible transformations.

Mechanism of 3-Selective Halogenation: The halogenation via Zincke imine intermediates proceeds through a distinct pathway that avoids direct electrophilic aromatic substitution. The initial step is the N-activation of the pyridine followed by nucleophilic attack and ring opening to form a conjugated pentadienal derivative (Zincke aldehyde/imine). Computational and experimental studies suggest that this intermediate then undergoes halogenation on the electron-rich dienamine system. The selectivity-determining step can vary depending on the specific halogenating agent used. researchgate.net The final step is a thermal or acid-catalyzed 6π-electrocyclization to reform the aromatic pyridine ring.

Mechanism of Robinson Annulation: The pathway for this fused-ring forming reaction is well-established. wikipedia.org It begins with the base-catalyzed formation of an enolate from a ketone precursor. This enolate then acts as a nucleophile in a Michael (conjugate) addition to an α,β-unsaturated ketone. The resulting 1,5-dicarbonyl intermediate is then deprotonated at an α-carbon to form a new enolate, which subsequently undergoes an intramolecular aldol addition, attacking the other carbonyl group to form a six-membered ring. Finally, a dehydration (condensation) step, often promoted by heat, creates a thermodynamically stable, conjugated α,β-unsaturated ketone within the newly formed ring. wikipedia.orgyoutube.com

Mechanism of Palladium-Catalyzed Arylation: For the direct arylation of the N-oxide derivative, mechanistic studies point towards a cooperative catalytic system. nih.gov The proposed cycle involves a cyclometalated palladium complex that performs the C-H bond cleavage on the pyridine N-oxide. This generates a heteroarylpalladium intermediate. This intermediate then reacts with a separate arylpalladium species (the active form of the cross-coupling partner) in a process that culminates in reductive elimination to form the C-C bond and regenerate a Pd(0) species, which can re-enter the catalytic cycle. nih.gov

Kinetic Profiling and Reaction Rate Analysis

Kinetic studies provide quantitative insight into reaction rates, the influence of reactant and catalyst concentrations, and the identity of the rate-determining step. Such analyses are essential for scaling up reactions and ensuring process efficiency.

For complex catalytic reactions, such as the palladium-catalyzed arylation of pyridine N-oxides, kinetic profiling can reveal intricate details of the mechanism. For example, in studies of a related system, a distinct induction period was observed, which disappeared upon the addition of a specific cyclometalated palladium complex. nih.gov This suggests that the formation of this complex is a necessary, and initially slow, step.

Advanced Analytical and Spectroscopic Characterization in Chemical Research

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopy provides unparalleled insight into the molecular architecture of "Pyridine, 3-(1-propenyl)-". By utilizing a suite of advanced techniques, a detailed portrait of its structural and electronic properties can be assembled.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic arrangement of "Pyridine, 3-(1-propenyl)-". Advanced methods, including two-dimensional (2D) NMR and solid-state NMR, offer a definitive structural analysis.

The ¹H NMR spectrum provides information on the proton environments. The protons on the pyridine (B92270) ring are expected in the aromatic region, with distinct chemical shifts due to their positions relative to the nitrogen atom and the propenyl substituent. The vinylic and methyl protons of the propenyl group would appear in characteristic upfield regions.

¹³C NMR spectroscopy complements the proton data by detailing the carbon skeleton. The chemical shifts of the pyridine carbons are distinguishable from the alkene and methyl carbons of the propenyl side chain.

To unambiguously assign these signals and confirm the connectivity between the pyridine ring and the propenyl group, 2D-NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton couplings (e.g., between adjacent protons on the pyridine ring and within the propenyl group), while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range connections, for instance, between the protons of the propenyl group and the carbons of the pyridine ring, confirming the C3 substitution position. researchgate.netresearchgate.net

Solid-state NMR could be utilized if "Pyridine, 3-(1-propenyl)-" is in a crystalline form, providing information about its molecular structure and packing in the solid state.

| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| 2 | ~8.6 | ~150.0 | H2 → C3, C4, C6 |

| 4 | ~7.7 | ~136.0 | H4 → C2, C3, C5 |

| 5 | ~7.3 | ~123.5 | H5 → C3, C4, C6 |

| 6 | ~8.5 | ~148.0 | H6 → C2, C5 |

| 1' (CH) | ~6.4 | ~132.0 | H1' → C2, C3, C4, C2', C3' |

| 2' (CH) | ~6.2 | ~126.0 | H2' → C3, C1', C3' |

| 3' (CH₃) | ~1.9 | ~18.5 | H3' → C1', C2' |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight and elemental formula of "Pyridine, 3-(1-propenyl)-". For its molecular formula, C₈H₉N, the calculated exact mass provides a high-confidence confirmation of its identity.

Electron ionization (EI) mass spectrometry reveals the molecule's fragmentation pattern, which is crucial for structural confirmation. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. Key fragmentation pathways for substituted pyridines often involve cleavage at the bond beta to the ring (the benzylic-like position). For "Pyridine, 3-(1-propenyl)-", a prominent fragmentation would be the loss of a methyl radical (•CH₃) from the propenyl chain to form a stable, resonance-stabilized cation. The fragmentation of the saturated analogue, 3-propylpyridine, shows a base peak corresponding to the loss of an ethyl group, which supports the likelihood of cleavage at the benzylic-like position. nist.govnist.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉N |

| Calculated Exact Mass [M]⁺ | 119.0735 u |

| Key Fragment Ion [M-CH₃]⁺ (m/z) | 104.0599 |

| Interpretation of Key Fragment | Loss of a methyl radical from the propenyl group |

Infrared (IR) and Raman Spectroscopic Analysis for Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of the molecule based on the vibrations of its chemical bonds.

The IR spectrum of "Pyridine, 3-(1-propenyl)-" is expected to show characteristic absorption bands for the pyridine ring and the alkenyl substituent. These include C-H stretching vibrations for the aromatic ring and the propenyl group, C=C and C=N stretching vibrations within the pyridine ring, and the C=C stretching of the alkene. The out-of-plane C-H bending vibrations are also informative for confirming the substitution pattern of the ring. researchgate.netnist.gov

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, complements the IR data. semi.ac.cn The symmetric ring breathing modes of the pyridine ring typically give strong signals in the Raman spectrum. researchgate.netxmu.edu.cn The C=C stretching vibration of the propenyl group is also expected to be Raman active.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Alkenyl C-H Stretch | 3080-3020 | 3080-3020 |

| Alkyl C-H Stretch (CH₃) | 2980-2870 | 2980-2870 |

| C=C Stretch (alkene) | ~1650 | ~1650 (strong) |

| C=C, C=N Ring Stretches | 1600-1450 | 1600-1450 |

| Pyridine Ring Breathing | - | ~1030, ~990 (strong) |

| C-H Out-of-Plane Bend | 900-675 | - |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Vis) spectroscopy probes the electronic transitions within the molecule, providing insights into its conjugated system. Pyridine itself exhibits characteristic absorptions in the UV region arising from π → π* and n → π* transitions. sielc.comresearchgate.net The π → π* transitions are typically more intense.

The presence of the 1-propenyl group at the 3-position extends the conjugation of the pyridine ring. This extension of the chromophore is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted pyridine. The weaker n → π* transition, involving the non-bonding electrons on the nitrogen atom, would also be present.

| Electronic Transition | Predicted λmax (nm) | Description |

|---|---|---|

| π → π | ~265 | High-intensity absorption due to extended conjugation. |

| n → π | ~280 | Low-intensity absorption involving nitrogen lone pair. |

Chromatographic Separation and Hyphenated Techniques

Chromatographic methods are indispensable for isolating "Pyridine, 3-(1-propenyl)-" from reaction mixtures and for verifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of "Pyridine, 3-(1-propenyl)-" and for performing quantitative analysis. researchgate.net A reversed-phase HPLC method is typically suitable for pyridine derivatives. helixchrom.comsielc.com

For purity assessment, the sample is injected into the HPLC system, and the resulting chromatogram is monitored. The presence of a single, sharp, and symmetrical peak at a specific retention time indicates a high degree of purity. Any additional peaks would signify the presence of impurities. A photodiode array (PDA) detector can be used to acquire the UV-Vis spectrum of the peak, which can be compared against a reference spectrum to confirm its identity.

Quantitative analysis can be performed by creating a calibration curve. ksu.edu.sajasco-global.com Standard solutions of "Pyridine, 3-(1-propenyl)-" at known concentrations are analyzed, and their peak areas are plotted against concentration. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. The use of an internal standard can improve the accuracy and precision of the quantification.

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile (B52724) and Water (containing 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (~265 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement over traditional High-Performance Liquid Chromatography (HPLC), offering superior resolution, increased speed, and greater sensitivity. This is achieved by using columns packed with sub-2 µm particles, which operate at higher pressures. For the analysis of pyridine alkaloids and related compounds, UPLC coupled with mass spectrometry (UPLC-MS/MS) is a particularly powerful tool. mdpi.comresearchgate.net

A hypothetical UPLC method for the analysis of Pyridine, 3-(1-propenyl)- would likely employ a reversed-phase column, such as a C18, which is effective for separating moderately polar aromatic compounds. researchgate.net The mobile phase would typically consist of a gradient mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile or methanol. The acidic modifier helps to protonate the pyridine nitrogen, ensuring sharp, symmetrical peak shapes. The high resolving power of UPLC would allow for the separation of Pyridine, 3-(1-propenyl)- from closely related impurities or isomers in a significantly shorter timeframe than conventional HPLC. researchgate.net

Table 1: Representative UPLC Method Parameters for Pyridine, 3-(1-propenyl)- Analysis

| Parameter | Condition |

|---|---|

| Instrument | Acquity UPLC System |

| Column | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 260 nm or Mass Spectrometry (MS) |

| Expected Retention Time | ~3.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like Pyridine, 3-(1-propenyl)-. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios (m/z).

For Pyridine, 3-(1-propenyl)-, with a molecular formula of C₈H₉N and a monoisotopic mass of 119.07 Da, the electron ionization (EI) mass spectrum would be expected to show a distinct molecular ion (M⁺) peak at m/z 119. guidechem.com The fragmentation pattern provides a structural fingerprint. Key fragmentations would likely include the loss of a methyl radical (•CH₃) from the propenyl side chain, leading to a significant peak at m/z 104 (M-15). Another characteristic fragmentation could be the cleavage of the bond between the propenyl group and the pyridine ring, although rearrangements are common. Fragments characteristic of the pyridine ring itself, such as at m/z 78 or 79, would also be anticipated. hmdb.ca This fragmentation data is invaluable for confirming the compound's identity.

Table 2: Predicted GC-MS Fragmentation Data for Pyridine, 3-(1-propenyl)-

| m/z (Mass/Charge) | Proposed Fragment Identity | Notes |

|---|---|---|

| 119 | [C₈H₉N]⁺ | Molecular Ion (M⁺) |

| 118 | [M-H]⁺ | Loss of a hydrogen atom |

| 104 | [M-CH₃]⁺ | Loss of a methyl group from the propenyl chain |

| 92 | [C₆H₆N]⁺ | Fragment from side chain cleavage |

| 79 | [C₅H₅N]⁺• | Pyridine radical cation |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

Chiral Chromatography for Enantiomeric and Diastereomeric Separation

While Pyridine, 3-(1-propenyl)- is an achiral molecule and therefore has no enantiomers, the presence of a double bond in the propenyl group gives rise to geometric isomerism. The compound can exist as two distinct diastereomers: (E)-3-(1-propenyl)pyridine and (Z)-3-(1-propenyl)pyridine. These isomers have different spatial arrangements of atoms and can exhibit different physical, chemical, and biological properties.

The separation of such geometric isomers can be challenging but is often achievable using high-performance liquid chromatography (HPLC). niscpr.res.inresearchgate.net Interestingly, chiral stationary phases (CSPs), designed for separating enantiomers, are often highly effective for separating diastereomers due to their complex and highly selective three-dimensional structures. Polysaccharide-based chiral columns, for instance, can offer unique selectivity for geometric isomers based on subtle differences in their shape and polarity, which affect how they interact with the chiral selector. helsinki.fi

A method for separating the E and Z isomers of Pyridine, 3-(1-propenyl)- could involve a chiral column with a mobile phase of hexane (B92381) and an alcohol like isopropanol. The differential interaction of the π-electrons of the double bond and the pyridine ring with the stationary phase would be the basis for separation. researchgate.net

Table 3: Representative Chromatographic System for Diastereomeric Separation

| Parameter | Condition |

|---|---|

| Technique | HPLC or Supercritical Fluid Chromatography (SFC) |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IA) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Detection | UV at 260 nm |

| Principle of Separation | Differential steric and electronic interactions of E/Z isomers with the CSP |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. It provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule. For Pyridine, 3-(1-propenyl)-, this technique could definitively establish the geometry of the double bond as either E or Z in the solid state.

As of this writing, a crystal structure for the isolated compound Pyridine, 3-(1-propenyl)- is not publicly available in crystallographic databases. However, if a suitable single crystal could be grown, the resulting data would be invaluable. The analysis would reveal the precise dihedral angle between the plane of the pyridine ring and the plane of the propenyl group, indicating the degree of conjugation and steric hindrance. Furthermore, it would elucidate the intermolecular interactions, such as π-stacking or hydrogen bonding, that govern the crystal packing arrangement.

Data from a related vinylpyridine derivative, such as (E)-3-(pyren-1-yl)-1-(pyridin-4-yl)prop-2-en-1-one, illustrates the type of crystallographic information that would be obtained. researchgate.net

Table 4: Example Crystallographic Data Obtainable from X-ray Analysis

| Parameter | Example Value (from a related structure researchgate.net) |

|---|---|

| Chemical Formula | C₂₄H₁₅NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3161(3) |

| b (Å) | 5.53330(10) |

| c (Å) | 29.2019(7) |

| β (°) | 97.341(1) |

| Volume (ų) | 1653.24(7) |

Preclinical Research on Pyridine, 3-(1-propenyl)- Remains Largely Undocumented

Despite the broad range of biological activities associated with the pyridine scaffold in numerous pharmacological studies, a thorough review of scientific literature reveals a significant lack of specific preclinical data for the compound Pyridine, 3-(1-propenyl)- . Extensive searches for in vitro studies, preclinical animal models, and mechanistic analyses targeting this specific chemical entity have not yielded any dedicated research.

The pyridine ring is a common structural motif in a vast number of biologically active compounds, with derivatives exhibiting a wide array of effects, including antimicrobial, anticancer, and anti-inflammatory properties. However, the specific biological and pharmacological profile of Pyridine, 3-(1-propenyl)- has not been elucidated in publicly available research.

Consequently, it is not possible to provide a detailed account of its biological and pharmacological activities as per the requested outline, which includes:

Investigation of Biological Activities in Research Models: No in vitro cellular assays, such as cell-based phenotypic screenings or enzyme inhibition studies, specifically investigating Pyridine, 3-(1-propenyl)-, have been found. Similarly, there is no record of preclinical animal model efficacy studies for this compound. The exploration of emerging biological activities and novel research avenues is also contingent on initial findings, which are currently absent.

Mechanistic Studies of Biological Action: Without foundational biological activity data, there have been no subsequent mechanistic studies. Therefore, information regarding its molecular target identification and validation within biochemical pathways, as well as its enzyme kinetics and inhibition or activation profiling, remains unavailable.

Biological and Pharmacological Research on Pyridine, 3 1 Propenyl Pre Clinical, in Vitro/in Vivo Animal Models

Mechanistic Studies of Biological Action

Receptor Binding and Ligand-Interaction Studies

No specific studies detailing the receptor binding profile or ligand-interaction of Pyridine (B92270), 3-(1-propenyl)- were identified in the available literature.

Cellular Pathway Modulation Investigations

There is no available research data on the specific cellular pathways modulated by Pyridine, 3-(1-propenyl)- in preclinical in vitro or in vivo models.

Structure-Activity Relationship (SAR) Investigations of Pyridine, 3-(1-propenyl)- Derivatives

While structure-activity relationship (SAR) studies are common for pyridine derivatives to optimize their biological activities, no such studies specifically focused on derivatives of Pyridine, 3-(1-propenyl)- were found.

Positional and Substituent Effects on Biological Activity

Information regarding the effects of the 1-propenyl group at the 3-position of the pyridine ring on biological activity is not available in the current scientific literature.

Stereochemical Influence on Pharmacological Profiles

The 1-propenyl substituent in Pyridine, 3-(1-propenyl)- can exist as E and Z stereoisomers. However, no studies were found that investigated the influence of this stereochemistry on the pharmacological profile of the compound.

Computational Chemistry and Theoretical Studies

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

While specific molecular docking studies solely focused on "Pyridine, 3-(1-propenyl)-" are not extensively documented in publicly available literature, the broader class of pyridine (B92270) derivatives has been the subject of numerous docking studies against various biological macromolecules. These studies help in predicting the binding affinity, often expressed as a docking score or binding energy, which is a crucial parameter in assessing the potential of a compound to act as an inhibitor or modulator of a specific protein target.

For instance, in silico molecular docking screenings of newly synthesized pyridine–pyrazole hybrid derivatives have been performed against GlcN-6-P synthase as a target protein, revealing moderate to good binding energies for the ligands. nih.gov Similarly, virtual screening and molecular docking simulations have been utilized to identify pyridine derivatives as potent inhibitors of Cyclin-dependent kinase 9 (CDK9), a promising therapeutic target in cancer. ijfmr.comijfmr.com In such studies, compounds are ranked based on their predicted binding affinities, allowing for the prioritization of candidates for further experimental validation. The binding energies from docking studies on various pyridine derivatives against different protein targets are exemplified in the table below.

Table 6.3.1: Predicted Binding Affinities of Pyridine Derivatives with Various Protein Targets

| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |

| Pyridine–pyrazole hybrids | GlcN-6-P synthase | Moderate to Good | nih.gov |

| Pyridine derivatives | Cyclin-dependent kinase 9 (CDK9) | Favorable binding affinities | ijfmr.comijfmr.com |

| Substituted pyridine derivatives | Lysine-specific demethylase 1 (LSD1) | Not specified | nih.gov |

| Pyrido[2,3-d]pyrimidines | Human thymidylate synthase (hTS) | Docking scores better than standard | nih.gov |

| Pyridine derivatives | DNA gyrase (GyrA) of Salmonella typhi | Not specified | growingscience.com |

The geometry of the ligand-receptor complex, which describes the spatial arrangement of the ligand within the binding site of the receptor, is a critical output of molecular docking studies. It provides detailed information about the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

Studies on substituted pyridine derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1) have used molecular docking to predict the probable binding modes of these ligands. nih.gov These predictions suggested that specific amino acid residues, such as Lys661 and Asp555, are key to the interaction. nih.gov Similarly, molecular docking of pyrido[2,3-d]pyrimidine derivatives with human thymidylate synthase (hTS) identified interactions with catalytic amino acids like Cys195, which are essential for the protein's function. nih.gov The analysis of these complex geometries is fundamental for understanding the structure-activity relationship and for designing more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatic Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Chemoinformatic modeling encompasses a range of computational techniques used to analyze and model chemical and biological data.

QSAR studies on pyridine derivatives have been instrumental in developing predictive models for their biological activities. These models are built by correlating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) of a series of compounds with their experimentally determined biological activities.

For example, 3D-QSAR studies on substituted pyridine derivatives as LSD1 inhibitors have led to the development of robust models with satisfactory internal and external predictive capacity. nih.gov Both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models have been generated, yielding high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating their reliability in predicting the activity of new compounds. nih.gov These models provide contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease biological activity. For instance, a CoMSIA model for pyrimido-isoquinolin-quinones with anti-MRSA activity demonstrated that steric, electronic, and hydrogen-bond acceptor properties contribute significantly to their biological activity. mdpi.com

Table 6.4.1: Statistical Parameters of 3D-QSAR Models for Substituted Pyridine Derivatives as LSD1 Inhibitors

| QSAR Model | Statistical Parameter | Training Set Value | Test Set Value | Reference |

| CoMFA | q² | 0.595 | 0.512 | nih.gov |

| CoMFA | r² | 0.959 | 0.846 | nih.gov |

| CoMSIA | q² | 0.733 | 0.695 | nih.gov |

| CoMSIA | r² | 0.982 | 0.922 | nih.gov |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Library design involves the creation of a collection of molecules with diverse structures for screening purposes.

The pyridine scaffold is frequently used in the design of compound libraries for virtual screening campaigns. For example, a comprehensive virtual screening approach has been employed to identify novel pyridine and pyrimidine derivatives as potent CDK9 inhibitors from a large chemical library. ijfmr.comijfmr.com This process involves filtering compounds based on their predicted binding affinities and pharmacokinetic properties. Similarly, virtual screening of a pyrido[2,3-d]pyrimidine database was performed to design novel derivatives as inhibitors of human thymidylate synthase. nih.gov Such in silico screening methods significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery pipeline. researchgate.net

Metabolism and Environmental Fate Research

In Vitro Metabolism Studies

In vitro studies are crucial for understanding the metabolic pathways of a compound in a controlled laboratory setting. However, a thorough search of scientific databases and literature reveals a significant data gap concerning Pyridine (B92270), 3-(1-propenyl)-.

Hepatic and Extrahepatic Microsomal Metabolism

No studies were identified that specifically investigated the hepatic or extrahepatic microsomal metabolism of Pyridine, 3-(1-propenyl)-. Microsomes, which are vesicles of the endoplasmic reticulum, are essential for studying the initial stages of drug and xenobiotic metabolism. The cytochrome P450 (CYP) enzyme system, located in these microsomes, is a primary driver of Phase I metabolic reactions. gpnotebook.com For the parent compound, pyridine, metabolism is known to occur in the liver. nih.gov However, without specific studies on 3-(1-propenyl)pyridine, it is not possible to determine its metabolic profile in these systems.

Metabolite Identification and Profiling Using Advanced Analytical Techniques

There is no available data on the identification and profiling of metabolites of Pyridine, 3-(1-propenyl)- using advanced analytical techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. These techniques are instrumental in elucidating the chemical structures of metabolites formed during biotransformation. While general methodologies for metabolite identification exist, their specific application to this compound has not been reported in the scientific literature.

Enzyme Identification and Reaction Phenotyping (e.g., Cytochrome P450, UGT)

Reaction phenotyping aims to identify the specific enzymes responsible for a compound's metabolism. nih.govresearchgate.net For Pyridine, 3-(1-propenyl)-, there are no published studies that identify the specific cytochrome P450 (CYP) isoforms, UDP-glucuronosyltransferases (UGTs), or other enzymes involved in its metabolism. Research on the parent compound, pyridine, has identified CYP2E1 as a primary enzyme in its N-oxidation. nih.gov However, the presence of the 1-propenyl group on the pyridine ring could significantly alter the compound's interaction with metabolic enzymes, making direct extrapolation inappropriate without experimental evidence.

Microbial Degradation and Bioremediation Studies

The role of microorganisms in the degradation of environmental contaminants is a key area of research for bioremediation purposes. The following sections address the current state of knowledge regarding the microbial degradation of Pyridine, 3-(1-propenyl)-.

Identification of Pyridine-Degrading Microorganisms

While numerous microorganisms have been identified that can degrade pyridine and its derivatives, no studies have specifically reported the isolation or identification of microorganisms capable of degrading Pyridine, 3-(1-propenyl)-. Various bacterial genera, including Arthrobacter, Paracoccus, and Rhodococcus, have been shown to utilize pyridine as a source of carbon and nitrogen. nih.govnih.govmdpi.comresearchgate.net For instance, Paracoccus sp. has been isolated from activated sludge and shown to degrade pyridine. nih.gov Similarly, Rhodococcus pyridinivorans has demonstrated the ability to biodegrade pyridine. mdpi.com However, the substrate specificity of these organisms for the 3-(1-propenyl)- substituted pyridine is unknown.

Elucidation of Biodegradation Pathways and Enzymes

Consistent with the lack of identified degrading microorganisms, the biodegradation pathways and the specific enzymes involved in the breakdown of Pyridine, 3-(1-propenyl)- have not been elucidated. Research on pyridine degradation has revealed various metabolic routes, such as a pathway in Arthrobacter sp. that proceeds through direct ring cleavage catalyzed by a monooxygenase system, leading to the formation of succinic acid. nih.gov Another pathway in Paracoccus sp. involves cleavage of the pyridine ring between the C2 and nitrogen atoms. nih.gov The influence of the 1-propenyl substituent on these degradation pathways remains uninvestigated.

Optimization of Bioremediation Processes for Pyridine Contaminants

No studies specifically detailing the optimization of bioremediation processes for "Pyridine, 3-(1-propenyl)-" were found. Research on the bioremediation of pyridine-containing contaminants generally focuses on the unsubstituted pyridine ring or other derivatives. nih.govnih.gov These studies often involve isolating and characterizing microbial strains capable of degrading pyridine and optimizing conditions such as pH, temperature, and nutrient availability to enhance degradation rates. nih.govnih.gov However, the specific enzymes, metabolic pathways, and optimal conditions for the bioremediation of the propenyl-substituted variant remain uninvestigated.

Environmental Persistence and Transformation Research

Photodegradation Studies

Specific data from photodegradation studies of "Pyridine, 3-(1-propenyl)-" are not available in the reviewed literature. While research has been conducted on the photodegradation of pyridine in aqueous solutions using various catalysts, these findings cannot be directly extrapolated to "Pyridine, 3-(1-propenyl)-" due to the potential influence of the 1-propenyl group on the compound's photochemical reactivity. mdpi.com

Hydrolytic Stability Investigations

There is a lack of published research on the hydrolytic stability of "Pyridine, 3-(1-propenyl)-". Studies on the hydrolysis of other pyridine derivatives, such as 3-cyanopyridine, indicate that the stability of the pyridine ring can be influenced by substituents and environmental conditions like temperature and pH. researchgate.net Without specific experimental data, the rate and products of "Pyridine, 3-(1-propenyl)-" hydrolysis under various environmental conditions are unknown.

Future Research Directions and Translational Perspectives

Emerging Methodologies in Pyridine (B92270) Chemistry Research

Recent advancements in synthetic organic chemistry offer exciting prospects for the synthesis and functionalization of Pyridine, 3-(1-propenyl)-. These methodologies promise greater efficiency, selectivity, and sustainability compared to traditional approaches. ijarsct.co.in

One of the most promising areas is the development of green chemistry approaches . ijarsct.co.innih.gov This includes the use of biocatalysts, such as engineered enzymes, to facilitate the synthesis of pyridine derivatives under mild conditions, potentially reducing the reliance on harsh reagents and high temperatures. ijarsct.co.in Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields for pyridine derivatives. ijarsct.co.innih.gov

Catalysis remains a central theme in advancing pyridine chemistry. Novel catalytic systems are being explored to overcome the inherent challenges of pyridine ring functionalization. ijarsct.co.in For instance, methods for the direct C-H activation of the pyridine ring are being developed to avoid the need for pre-functionalized starting materials. researchgate.net This is particularly relevant for modifying the pyridine core of Pyridine, 3-(1-propenyl)- to introduce additional functionalities. Furthermore, stereodivergent synthesis techniques, utilizing palladium and copper catalysts, have been developed for the creation of alkenylpyridines, which could be adapted for the controlled synthesis of specific isomers of Pyridine, 3-(1-propenyl)-. nih.gov

Recent breakthroughs have also focused on novel strategies to modify the pyridine ring at traditionally difficult-to-access positions, such as the meta-position. acs.org These methods often involve temporarily disrupting the aromaticity of the pyridine ring to allow for the introduction of new functional groups under mild, one-pot conditions. acs.org Such approaches could be instrumental in creating a diverse library of derivatives based on the Pyridine, 3-(1-propenyl)- scaffold.

| Emerging Synthetic Methodology | Potential Advantage for Pyridine, 3-(1-propenyl)- Research | Key Research Focus |

| Green Chemistry Approaches | Reduced environmental impact, improved safety, and potentially lower costs. | Development of biocatalytic and microwave-assisted synthetic routes. |

| Advanced Catalysis | Greater control over regioselectivity and stereoselectivity. | Exploration of novel metal catalysts for C-H activation and cross-coupling reactions. |

| Novel Ring Modification Strategies | Access to previously difficult-to-synthesize derivatives. | Application of ring-opening/closing strategies for functionalization at the meta-position. |

Interdisciplinary Research Opportunities with Pyridine, 3-(1-propenyl)-

The versatile structure of the pyridine ring makes its derivatives valuable in a multitude of scientific fields. nih.govnih.gov Pyridine, 3-(1-propenyl)- is no exception, and its unique combination of a heteroaromatic ring and an alkenyl side chain opens up numerous avenues for interdisciplinary research.

In medicinal chemistry , pyridine scaffolds are integral to a wide range of therapeutic agents, including anticancer, antibacterial, and antiviral drugs. nih.govnih.govnih.govnih.govmdpi.com The propenyl group on Pyridine, 3-(1-propenyl)- could serve as a handle for further chemical modifications, allowing for the synthesis of new bioactive molecules. nih.gov For example, the double bond in the propenyl group could be a site for Michael addition reactions, enabling the attachment of various pharmacophores. The pyridine nitrogen itself can participate in hydrogen bonding with biological targets, enhancing the pharmacokinetic properties of potential drug candidates. nih.gov

In materials science , pyridine derivatives are utilized in the development of functional materials such as chemosensors and corrosion inhibitors. nih.gov The electron-donating or -withdrawing nature of substituents on the pyridine ring can be tuned to create materials with specific electronic and optical properties. The propenyl group in Pyridine, 3-(1-propenyl)- could be polymerized or incorporated into larger polymer backbones to create novel materials with tailored characteristics.

Agrochemical research is another area where pyridine derivatives have found significant application as herbicides and fungicides. nih.gov The biological activity of Pyridine, 3-(1-propenyl)- and its derivatives could be explored for the development of new crop protection agents.

| Field of Research | Potential Application of Pyridine, 3-(1-propenyl)- | Key Research Question |

| Medicinal Chemistry | Scaffold for the development of new therapeutic agents. | Can derivatives of Pyridine, 3-(1-propenyl)- exhibit significant activity against cancer, bacteria, or viruses? |

| Materials Science | Building block for novel polymers and functional materials. | What are the electronic and optical properties of polymers incorporating the Pyridine, 3-(1-propenyl)- moiety? |

| Agrochemicals | Development of new herbicides and fungicides. | Does Pyridine, 3-(1-propenyl)- or its derivatives show selective toxicity towards agricultural pests? |

Challenges and Unexplored Avenues in Pyridine, 3-(1-propenyl)- Research

Despite the vast potential, research into Pyridine, 3-(1-propenyl)- is not without its challenges. A primary hurdle in pyridine chemistry is the selective functionalization of the pyridine ring. acs.org The electron-deficient nature of the ring makes it less reactive towards electrophilic substitution compared to benzene. acs.org Moreover, the nitrogen atom can coordinate with metal catalysts, which can complicate or inhibit certain reactions. researchgate.net

A significant challenge lies in the selective modification of the pyridine ring of Pyridine, 3-(1-propenyl)- without affecting the propenyl side chain, and vice versa. Developing orthogonal protection-deprotection strategies or highly selective catalytic systems will be crucial to overcoming this.

Unexplored avenues for research include a thorough investigation of the coordination chemistry of Pyridine, 3-(1-propenyl)-. Its ability to act as a ligand for various transition metals could lead to the development of new catalysts for a range of organic transformations. The stereochemistry of the propenyl group (E vs. Z isomers) could also be exploited to fine-tune the properties of its derivatives and their interactions with biological targets or material matrices.

Furthermore, computational studies could play a vital role in predicting the reactivity of Pyridine, 3-(1-propenyl)- and guiding the rational design of new derivatives with desired properties. Theoretical calculations can help to understand the electronic structure of the molecule and predict its behavior in different chemical environments.

| Challenge | Potential Solution | Unexplored Avenue |

| Selective Functionalization | Development of regioselective C-H activation methods and orthogonal protecting groups. | Investigation of the coordination chemistry and catalytic applications of metal complexes of Pyridine, 3-(1-propenyl)-. |

| Competing Reactivity | Use of highly selective catalysts and reaction conditions. | Exploration of the impact of the propenyl group's stereochemistry on the properties of its derivatives. |

| Lack of Detailed Characterization | Comprehensive spectroscopic and computational studies. | In-depth theoretical studies to predict reactivity and guide synthetic efforts. |

Q & A

Q. How can structural ambiguities in 3-(1-propenyl)pyridine derivatives be resolved using spectroscopic methods?

Answer: Structural characterization of 3-(1-propenyl)pyridine derivatives often involves nuclear magnetic resonance (NMR) spectroscopy. For example, in the case of 2,3,4,5-tetrahydro-6-(1-propenyl)pyridine (CAS 16543-92-3), discrepancies in naming (e.g., incorrect assignment of the propenyl substituent) were resolved using -NMR and -NMR data . Key steps include:

- Spin-spin coupling analysis to confirm substituent positions.

- Integration ratios to verify the propenyl group’s geometry (cis/trans).

- Cross-validation with mass spectrometry (MS) to confirm molecular weight (e.g., exact mass 123.1048 for CHN) .

Q. What synthetic strategies are recommended for optimizing yields of pyridine derivatives with propenyl substituents?

Answer: Propenyl group introduction to pyridine scaffolds often employs alkylation or cross-coupling reactions. Reaction optimization should consider:

- Catalyst selection : Palladium-based catalysts for Suzuki-Miyaura coupling.

- Temperature control : Higher yields (e.g., 67%–95%) are achieved at elevated temperatures (e.g., 200°C) in inert solvents like benzene or toluene .

- Acid/base additives : Use of toluene-4-sulfonic acid or pyridine hydrochloride to stabilize intermediates .

- Purification : Column chromatography with polar/non-polar solvent gradients to isolate stereoisomers.

Q. How can researchers address inconsistencies in literature-reported CAS numbers for 3-(1-propenyl)pyridine analogs?

Answer: Discrepancies arise due to structural isomerism or registry errors. For example, 2,3,4,5-tetrahydro-6-(1-propenyl)pyridine has two CAS numbers (16543-92-3 and 16543-93-4) due to misassignment of substituent positions . Mitigation strategies include:

- Database cross-referencing : Use PubChem, Reaxys, or NIST to verify entries.

- Structural validation : Compare spectral data (e.g., IR, NMR) against authoritative sources like the NIST Chemistry WebBook .

- Synonym searches : Include IUPAC names, common aliases (e.g., "△-piperidine" derivatives) .

Advanced Research Questions

Q. What methodologies enable stereoselective synthesis of (E)- or (Z)-3-(1-propenyl)pyridine derivatives?

Answer: Stereocontrol in propenyl-substituted pyridines requires:

- Chiral catalysts : Rhodium or iridium complexes for asymmetric hydrogenation of alkynes to cis/trans alkenes .

- Geometric locking : Use of tert-butyldimethylsilyl (TBS) protecting groups to stabilize intermediates (e.g., tert-butyldimethylsilyloxy-methyl-pyrrolidine derivatives) .

- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor specific isomers (e.g., 95% yield of (E)-isomer under prolonged heating) .

Q. How should researchers analyze contradictory bioactivity data for 3-(1-propenyl)pyridine analogs in pharmacological studies?

Answer: Contradictions in bioactivity (e.g., LD variations) may arise from impurities or stereochemical differences. Steps include:

Q. What computational tools are suitable for predicting the reactivity of 3-(1-propenyl)pyridine in heterocyclic functionalization?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular docking : Simulate interactions with biological targets (e.g., nicotine acetylcholine receptors) using AutoDock Vina .

- Reaction pathway modeling : Software like Gaussian or ORCA to optimize transition states for alkylation or oxidation .

Q. How can researchers mitigate instability issues during storage of 3-(1-propenyl)pyridine intermediates?

Answer: Instability arises from light sensitivity or oxidation. Best practices include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.